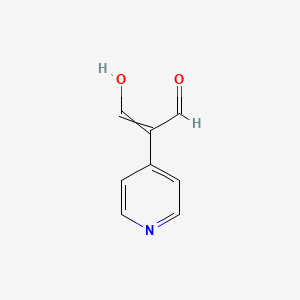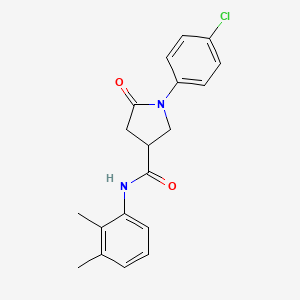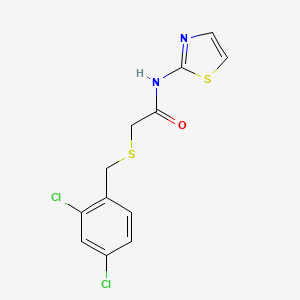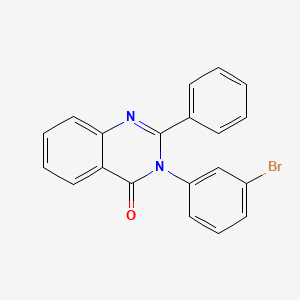![molecular formula C18H22N2S2 B15148902 N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is a complex heterocyclic compound featuring a quinoline core fused with a dithiolo ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with a suitable amine, such as cyclohexylamine, under acidic conditions to form the desired imine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
化学反应分析
Types of Reactions
(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
The compound has shown potential as a protein kinase inhibitor, making it a candidate for anticancer drug development. Studies have demonstrated its ability to inhibit various kinases, which are crucial in cell signaling pathways involved in cancer progression .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . The dithioloquinoline core plays a crucial role in this binding process, providing the necessary structural framework for effective inhibition.
相似化合物的比较
Similar Compounds
- (1Z)-N-(3,4-Dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-N-(3-Chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Uniqueness
What sets (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine apart from similar compounds is its cyclohexyl group, which enhances its lipophilicity and potentially improves its bioavailability. Additionally, the specific substitution pattern on the quinoline core contributes to its unique electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C18H22N2S2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C18H22N2S2/c1-18(2)16-15(13-10-6-7-11-14(13)20-18)17(22-21-16)19-12-8-4-3-5-9-12/h6-7,10-12,20H,3-5,8-9H2,1-2H3 |
InChI 键 |
BSXJDEIJBJBKOK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4CCCCC4)SS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)
![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)

![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![5-bromo-N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-methoxybenzamide](/img/structure/B15148878.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)

